molecular formula C29H25N3O2S B11711630 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide

Cat. No.: B11711630
M. Wt: 479.6 g/mol
InChI Key: PQORIDPXPUINID-UHFFFAOYSA-N
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Description

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide involves multiple steps, including the formation of the pyridine ring and the introduction of various substituents. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Various substituents such as the cyano group, methoxyphenyl group, and methylbenzylsulfanyl group are introduced through substitution reactions.

    Final Coupling: The final step involves coupling the pyridine derivative with N-phenylpyridine-3-carboxamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano and methoxyphenyl groups. Examples include:

Uniqueness

The uniqueness of 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide lies in its specific combination of substituents and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H25N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C29H25N3O2S/c1-19-9-7-8-10-22(19)18-35-29-25(17-30)27(21-13-15-24(34-3)16-14-21)26(20(2)31-29)28(33)32-23-11-5-4-6-12-23/h4-16H,18H2,1-3H3,(H,32,33)

InChI Key

PQORIDPXPUINID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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